3-Fold Higher Potency than Metavanadate in Bone Resorption Inhibition
In neonatal mouse calvaria organ culture, sodium orthovanadate inhibited parathyroid hormone (PTH)-stimulated calcium release with 3-fold greater potency than sodium metavanadate [1]. Both compounds target the Na,K-ATPase; however, the concentration required for equivalent resorption blockade is substantially lower for orthovanadate, establishing it as the preferred agent for bone resorption assays where maximizing target engagement at minimal concentration is critical.
| Evidence Dimension | Inhibition of PTH-stimulated bone resorption (relative potency) |
|---|---|
| Target Compound Data | Ki ≈ 9 µM; 3-fold more potent than metavanadate |
| Comparator Or Baseline | Sodium metavanadate: 3-fold less potent relative to orthovanadate |
| Quantified Difference | 3-fold greater potency for orthovanadate vs metavanadate |
| Conditions | Neonatal mouse calvaria organ culture; PTH-stimulated ⁴⁵Ca release assay; Ki for orthovanadate ≈ 9 µM |
Why This Matters
For bone resorption and Na,K-ATPase inhibition studies, selecting orthovanadate over metavanadate achieves equivalent inhibition at one-third the concentration, reducing potential off-target effects and formulation burden.
- [1] Krieger NS, Tashjian AH Jr. Inhibition of stimulated bone resorption by vanadate. Endocrinology. 1983;113(1):324-328. doi:10.1210/endo-113-1-324 View Source
